2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde
Overview
Description
The compound 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is a multifunctional organic molecule that is presumed to have a benzene ring with three hydroxyl groups and three formyl groups attached to it. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds which can help infer some of the properties and reactivity of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.
Synthesis Analysis
The synthesis of related compounds involves the use of phenolic precursors and aldehydes. For instance, the synthesis of a derivative, 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde, was achieved by a Vilsmeier reaction from resveratrol, which is a trihydroxystilbene . This suggests that a similar approach could potentially be used for synthesizing 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, starting from an appropriate trihydroxybenzene and introducing the formyl groups through a formylation reaction.
Molecular Structure Analysis
The molecular structure of related compounds has been determined by X-ray crystallography. For example, the crystal structure of the resveratrol derivative mentioned above was found to belong to the monoclinic space group with specific crystallographic parameters . This information is valuable as it provides a basis for predicting the crystal structure of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, which may also crystallize in a similar fashion due to the presence of hydroxyl and aldehyde functional groups that can participate in hydrogen bonding.
Chemical Reactions Analysis
The reactivity of similar compounds can shed light on the potential reactions of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde. For instance, the first stable aromatic thioaldehyde was synthesized from a tri-t-butylbenzaldehyde derivative and was found to undergo various reactions with radicals, Grignard reagents, and organolithium compounds . This indicates that the aldehyde groups in 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde could also be reactive towards nucleophiles and could participate in condensation reactions, addition reactions, and potentially in the formation of heterocyclic compounds.
Physical and Chemical Properties Analysis
While the papers do not directly provide physical and chemical properties of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, they do offer insights into the properties of structurally related compounds. The resveratrol derivative has a defined crystal structure with specific density and crystallographic parameters . The stability of the thioaldehyde compound at high temperatures before undergoing cyclization suggests that 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde might also exhibit thermal stability up to a certain point. The presence of hydroxyl groups would likely make the compound soluble in polar solvents and capable of forming intermolecular hydrogen bonds, influencing its melting and boiling points.
Scientific Research Applications
Stereochemistry and Asymmetric Induction
- Remote Asymmetric Induction : 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is studied for its potential in highly diastereoselective organometallic addition and hydride reduction reactions. These reactions involve symmetry-equivalent carbonyl centers, demonstrating significant stereoselectivity due to chelation and steric effects around the aromatic core (Lampkins et al., 2006).
Material Synthesis and Chemistry
- Synthesis of Rubin's Aldehyde : This compound is part of the efficient synthesis process of Rubin's Aldehyde, starting from 1,3,5-tribromobenzene, indicating its role in complex organic synthesis (Holst et al., 2011).
- Creation of Two-Dimensional Carbon Crystals : Research shows that 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde can be used to synthesize new types of two-dimensional carbon crystals, differing from graphene, through dehydration and polymerization reactions (Du et al., 2017).
Advanced Applications in Chemistry
- Reagent for Thiadiazoles Synthesis : This compound has been used as an efficient reagent in the synthesis of thiadiazoles, showcasing its utility in the creation of complex organic compounds (Zali-Boeini & Mansouri, 2015).
- Stabilization Energies in Triradicals : The compound is significant in studying the electronic structure and stabilization energies in triradicals, contributing to our understanding of chemical bonding and interactions (Manohar et al., 2009).
Textile Industry Application
- Wrinkle-Recovery of Wool : It is used in the stabilization of improved wrinkle-recovery of annealed wool, highlighting its role in textile chemistry (Jones et al., 1973).
Spectroscopy and Structural Studies
- Tautomerism and Hydrogen Bonding : Studies on 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde have provided insights into tautomerism and hydrogen bonding, crucial for understanding molecular structure and behavior (Hansen et al., 2014).
Hydrogen Evolution and Energy Research
- Electrochemical Water-Splitting : Its derivatives have been used in the synthesis of materials for hydrogen evolution via electrochemical water-splitting, indicating its potential in renewable energy applications (Ruidas et al., 2021).
Safety And Hazards
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde can cause skin irritation and serious eye irritation. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde has potential applications in various fields of scientific research due to its unique molecular structure. It has been used in the synthesis of magnetic covalent organic frameworks, which have shown promise in the extraction and determination of aromatic amine metabolites . It has also been used in the construction of hollow nanosphere covalent organic frameworks for catalysis . These applications suggest that 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde has a promising future in scientific research and industrial applications.
properties
IUPAC Name |
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3,13-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPNIDMXEKQLMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | |
CAS RN |
34374-88-4 | |
Record name | 2,4,6-Triformylphloroglucinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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